4-(4-Aminobutyl)amino-7-chloroquinoline
Overview
Description
4-(4-Aminobutyl)amino-7-chloroquinoline is a chemical compound with the molecular formula C13H16ClN3. It is a derivative of 7-chloroquinoline, which is known for its various pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds like chloroquine have been known to targetparasitic organisms such as Plasmodium falciparum, which causes malaria .
Mode of Action
It’s known that similar compounds inhibit protein synthesis , affect DNA and RNA synthesis , and have effects on various enzymes .
Biochemical Pathways
The compound likely affects multiple biochemical pathways. For instance, it may impact the ubiquitin-proteasome system , which protects cells from misfolded proteins . The activity of this system gradually declines with age , which is consistent with the observation that age is a major risk factor for developing certain diseases .
Pharmacokinetics
Similar compounds like chloroquine are known to become trapped in the acidic compartment of the parasite once inside, due to protonation .
Result of Action
Similar compounds have shown potent in vitro antimalarial activities .
Action Environment
Like other complex human disorders, certain diseases are likely affected by both environmental and genetic factors . The environmental hypothesis was particularly strengthened by the discovery that exposure to certain toxins rapidly induces symptoms of certain diseases . In addition, exposure to certain other environmental toxins used as herbicides or pesticides was found to increase the risk of developing certain diseases . These environmental toxin-based models have significantly increased our understanding of the cellular events underlying disease pathogenesis .
Biochemical Analysis
Biochemical Properties
4-(4-Aminobutyl)amino-7-chloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of quinoline derivatives. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involved in cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins that are crucial for cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, which can subsequently affect various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. High doses of this compound can result in adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can affect metabolic flux and alter the levels of various metabolites. For instance, it can influence the metabolism of quinoline derivatives, leading to changes in the production and degradation of these compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminobutyl)amino-7-chloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 1,4-diaminobutane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Aminobutyl)amino-7-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Aminobutyl)amino-7-chloroquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar structure but different side chains.
Amodiaquine: Another antimalarial drug with a similar core structure but different substituents.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for its antimalarial and anti-inflammatory properties.
Uniqueness: 4-(4-Aminobutyl)amino-7-chloroquinoline is unique due to its specific side chain, which imparts distinct pharmacological properties. Its ability to form stable complexes with heme and its potential anticancer activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)butane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-10-3-4-11-12(16-7-2-1-6-15)5-8-17-13(11)9-10/h3-5,8-9H,1-2,6-7,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQKRXTOFYZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472238 | |
Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53186-45-1 | |
Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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